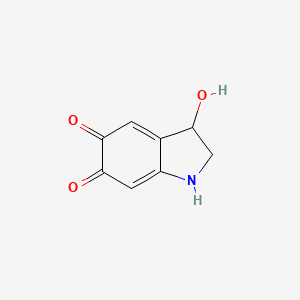

3-羟基-2,3-二氢-1H-吲哚-5,6-二酮

描述

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular formula of “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” is C8H7NO3 . It has a molecular weight of 165.15 g/mol . The structure includes a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” has a molecular weight of 165.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 165.042593085 g/mol and its monoisotopic mass is 165.042593085 g/mol . The topological polar surface area is 66.4 Ų .科学研究应用

Antiviral Activity

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

The compound has been investigated for its potential as an antiviral agent. Indole derivatives, including “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione”, have shown inhibitory activity against various viruses.

Experimental Procedures

Researchers synthesized various indole derivatives and tested their efficacy against a range of RNA and DNA viruses. The methods typically involve the use of cell cultures infected with target viruses and subsequent treatment with the compound. The inhibitory activity is measured using IC50 values, which indicate the concentration needed to inhibit virus replication by 50%.

Results

The compound exhibited promising antiviral properties, with certain derivatives showing IC50 values in the low micromolar range, indicating a strong potential for therapeutic application .

Anti-inflammatory Activity

Scientific Field

Biochemistry and Immunology

Application Summary

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” has been explored for its anti-inflammatory properties, which are crucial in the treatment of chronic inflammatory diseases.

Experimental Procedures

The anti-inflammatory activity is assessed using in vitro and in vivo models, such as LPS-induced inflammation in macrophage cell lines or carrageenan-induced paw edema in rodents. The compound’s effect on inflammatory markers like TNF-α, IL-6, and COX-2 is measured.

Results

Reductions in key inflammatory markers were observed, suggesting that the compound can effectively modulate the inflammatory response .

Anticancer Activity

Scientific Field

Oncology and Molecular Biology

Application Summary

The indole derivative’s role in cancer therapy has been a subject of research due to its ability to induce apoptosis in cancer cells.

Experimental Procedures

Cancer cell lines are treated with the compound, and assays such as MTT and flow cytometry are used to assess cell viability and apoptosis induction. The compound’s interaction with cellular pathways involved in cell growth and death is also studied.

Results

The compound showed cytotoxic effects on various cancer cell lines, with certain concentrations leading to significant apoptosis, highlighting its potential as an anticancer agent .

Antioxidant Activity

Scientific Field

Nutritional Science and Food Chemistry

Application Summary

Antioxidants are vital for preventing oxidative stress-related damage. “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” has been evaluated for its antioxidant capacity.

Experimental Procedures

The antioxidant activity is measured using assays like DPPH, ABTS, and FRAP, which test the compound’s ability to scavenge free radicals and chelate metal ions.

Results

The compound demonstrated significant antioxidant activity, suggesting its utility in preventing oxidative damage .

Antimicrobial Activity

Scientific Field

Microbiology and Infectious Diseases

Application Summary

The antimicrobial potential of the compound against bacteria and fungi has been explored, which is critical in the era of rising antibiotic resistance.

Experimental Procedures

The compound is tested against various bacterial and fungal strains using methods like disk diffusion and MIC determination to evaluate its inhibitory effects.

Results

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” showed inhibitory activity against a range of microbial pathogens, indicating its potential as a new antimicrobial agent .

Neuroprotective Activity

Scientific Field

Neuroscience and Pharmacology

Application Summary

Neurodegenerative diseases are a growing concern, and indole derivatives have been studied for their neuroprotective effects.

Experimental Procedures

Neuroprotective activity is assessed using neuronal cell cultures subjected to neurotoxic agents, with the compound being evaluated for its ability to prevent cell death and maintain neuronal function.

Results

The compound provided protection to neuronal cells from toxic insults, suggesting its potential role in treating neurodegenerative conditions .

This analysis provides a detailed overview of the diverse scientific applications of “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione”. Each application is rooted in rigorous experimental procedures and has yielded promising results that pave the way for future therapeutic developments. The compound’s multifaceted biological activities make it a valuable subject for ongoing and future research endeavors.

Antidiabetic Activity

Scientific Field

Endocrinology and Metabolic Diseases

Application Summary

Indole derivatives have been studied for their potential to treat diabetes by influencing blood glucose levels and insulin sensitivity.

Experimental Procedures

The antidiabetic effects are evaluated using animal models of diabetes, typically induced by chemicals like streptozotocin. The compound’s impact on blood glucose levels, insulin secretion, and sensitivity are measured over time.

Results

The compound showed a significant reduction in blood glucose levels and improved insulin sensitivity, indicating its potential as an antidiabetic agent .

Antimalarial Activity

Scientific Field

Parasitology and Tropical Medicine

Application Summary

The compound’s efficacy against malaria, caused by Plasmodium parasites, has been explored due to the indole core’s known antimalarial properties.

Experimental Procedures

In vitro assays are conducted using Plasmodium-infected red blood cells, and the compound’s ability to inhibit parasite growth is assessed. In vivo studies in animal models are also performed.

Results

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” demonstrated inhibitory activity against Plasmodium species, suggesting its use in antimalarial therapy .

Anticholinesterase Activity

Scientific Field

Neuropharmacology and Toxicology

Application Summary

This application focuses on the compound’s potential to inhibit cholinesterase, an enzyme that breaks down acetylcholine, which is important for conditions like Alzheimer’s disease.

Experimental Procedures

The anticholinesterase activity is measured using enzyme assays that quantify the compound’s ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes.

Results

The compound exhibited inhibitory effects on cholinesterase enzymes, which could be beneficial in treating neurodegenerative diseases characterized by cholinergic deficits .

Antitubercular Activity

Scientific Field

Infectious Diseases and Pharmacology

Application Summary

Given the global burden of tuberculosis, the compound’s potential as an antitubercular agent has been investigated.

Experimental Procedures

The compound is tested against Mycobacterium tuberculosis strains using in vitro assays to determine its bactericidal activity. MIC values are calculated to assess efficacy.

Results

Promising antitubercular activity was observed, with the compound showing the ability to inhibit the growth of M. tuberculosis, indicating its potential in tuberculosis treatment .

Anti-HIV Activity

Scientific Field

Virology and Immunology

Application Summary

The compound has been evaluated for its potential to inhibit HIV, aiming to contribute to the treatment of AIDS.

Experimental Procedures

The anti-HIV activity is assessed using cell lines infected with HIV, where the compound’s effect on viral replication and cell viability is measured.

Results

The compound showed inhibitory activity against HIV replication, suggesting its potential role in the management of HIV/AIDS .

Antioxidant Activity in Food Preservation

Scientific Field

Food Science and Technology

Application Summary

The antioxidant properties of the compound have been applied to food preservation, aiming to extend shelf life and prevent spoilage.

Experimental Procedures

The compound’s efficacy in preventing oxidative rancidity is tested in various food matrices. Its ability to inhibit lipid peroxidation and maintain the quality of food products is evaluated.

Results

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” effectively reduced oxidative degradation in food products, enhancing their preservation and quality .

安全和危害

未来方向

属性

IUPAC Name |

3-hydroxy-2,3-dihydro-1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-2,8-9,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXQZMIOKXLXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC(=O)C(=O)C=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964149 | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-2,3-dihydro-1H-indole-5,6-dione | |

CAS RN |

490-89-1 | |

| Record name | Noradrenochrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noradrenochrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)

![ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B613751.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)

![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)

![(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B613763.png)